molecular formula C11H14O4 B1517548 2-[4-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1019344-55-8

2-[4-(2-Methoxyethoxy)phenyl]acetic acid

Cat. No. B1517548
CAS RN: 1019344-55-8
M. Wt: 210.23 g/mol
InChI Key: JPXYFPAHBJSIHB-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethoxy)phenyl]acetic acid is a urinary metabolite of Diglyme . It is a reproductive toxin and can be used as a biomarker of exposure for jet fuel JP-8 workers .


Molecular Structure Analysis

The molecular formula of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid is C11H14O4 . The InChI code is 1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-[4-(2-Methoxyethoxy)phenyl]acetic acid is a colorless to pale yellow liquid .

Scientific Research Applications

Biomarker Quantification

A significant application of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid derivatives is in the field of biomarker quantification. For instance, a procedure was developed for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, which has industrial applications including as a jet fuel additive. This procedure employed liquid-liquid extraction and esterification of MEAA, with measurement by gas chromatography, demonstrating good accuracy and precision (B'hymer et al., 2003).

Structural Analysis and Synthesis

Another application is in the structural analysis and synthesis of related compounds. The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined through regioselective bromination of 4-methoxyphenylacetic acid. This process yielded insights into the molecular orientation and bonding angles, contributing to a deeper understanding of the compound's properties (Guzei et al., 2010).

Antioxidant Activities

The antioxidant activities of derivatives have also been explored. Research on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid indicated promising results in DPPH radical scavenging methods. This study highlighted the potential environmental-friendly nature of the synthesis process and its implications for antioxidant applications (Wenshan Ren, 2004).

Anti-inflammatory Potential

In pharmaceutical research, substituted (2-phenoxyphenyl)acetic acids, a category that includes derivatives of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid, have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant potential, combining high potency with low toxicity (Atkinson et al., 1983).

Metabolic Studies

Studies on the metabolism of related compounds, such as bis(2-methoxyethyl) ether, have been conducted. The main metabolite identified was (2-methoxyethoxy)acetic acid, and its role in the metabolism and potential toxicological effects has been a key focus of these studies (Cheever et al., 1988).

Safety and Hazards

The compound is considered a reproductive toxin . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXYFPAHBJSIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyethoxy)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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